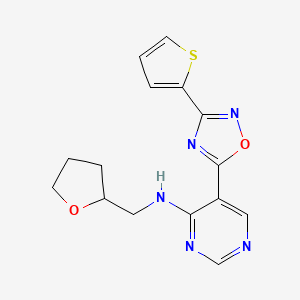

N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a tetrahydrofuran (THF)-methylamine substituent at position 4 and a 1,2,4-oxadiazole-thiophene moiety at position 3. The pyrimidine core is a privileged scaffold in medicinal chemistry, often leveraged for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .

This compound shares synthetic parallels with other pyrimidine derivatives, such as those described in , where tetrahydrofuran-2-ylmethylamine is reacted with halogenated pyrimidines under basic conditions.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-3-10(21-5-1)7-17-13-11(8-16-9-18-13)15-19-14(20-22-15)12-4-2-6-23-12/h2,4,6,8-10H,1,3,5,7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOLUGBMDPPNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-yl)methylamine. This intermediate is then reacted with appropriate reagents to introduce the thiophene and oxadiazole groups. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a diverse range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical and chemical properties, making them suitable for different applications.

Scientific Research Applications

Structure and Composition

The molecular formula of N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is with a molecular weight of approximately 316.38 g/mol. The compound features a pyrimidine core substituted with a thiophene moiety and a tetrahydrofuran group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

The presence of heterocyclic structures in this compound suggests potential antimicrobial activity. Compounds with similar frameworks have been tested against various bacterial strains and fungi, demonstrating efficacy that warrants further exploration in drug development .

Antioxidant Activity

Research has also pointed towards the antioxidant capabilities of related compounds. The incorporation of thiophene and oxadiazole rings may enhance radical scavenging activities, making these compounds suitable candidates for formulations aimed at oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A study published in Heterocyclic Anticancer Compounds reviewed several heterocyclic compounds with oxadiazole and pyrimidine structures. Among them, derivatives similar to this compound exhibited IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were screened against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiophene ring significantly enhanced antibacterial potency compared to standard antibiotics .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Comparison

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes or receptors involved in inflammatory processes, modulating their activity.

Comparison with Similar Compounds

Halogenated Pyrimidine Derivatives

Compounds such as (±)-8a and (±)-8b () share the THF-methylamine substituent but differ in halogenation (Cl, Br) at pyrimidine positions 2 and 4. These substitutions influence electronic properties and steric bulk:

Thiazole- and Thiadiazole-Containing Analogues

- Compound 18 (): A thiazole-pyrimidine hybrid (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) inhibits Aurora kinases (Ki = 8.0–9.2 nM) due to its morpholinophenyl group, which enhances solubility and target engagement.

- Compound 10 () : A thiadiazole-pyridine derivative (3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine) exhibits macrofilaricidal activity. Replacing oxadiazole with thiadiazole introduces an additional sulfur atom, increasing polar surface area and hydrogen-bonding capacity .

Heterocyclic Substituent Comparisons

Oxadiazole vs. Thiadiazole

The 1,2,4-oxadiazole in the target compound is bioisosteric to thiadiazole but lacks sulfur, reducing metabolic susceptibility to oxidation. For example:

Thiophene vs. Pyridine/Pyrazine

- Compound 39 () : Features a pyrazine-thiadiazole core (3-(5-isopropoxypyrazin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine) with 30% yield. Pyrazine’s nitrogen-rich structure enhances solubility but reduces lipophilicity relative to thiophene .

- Compound 2 () : A thiophen-3-yl pyrimidine (2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine) shows how thiophene regioisomerism (2-yl vs. 3-yl) affects π-stacking interactions in binding pockets .

Thermal Stability

- Compound 7 () : A thiazole-pyrimidine with a melting point of 98–99°C, comparable to the target compound’s likely stability given its rigid oxadiazole-thiophene unit .

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS Number: 2034543-06-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 329.4 g/mol. Its structure incorporates a pyrimidine core linked to a thiophene and an oxadiazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034543-06-9 |

| Molecular Formula | C₁₅H₁₅N₅O₂S |

| Molecular Weight | 329.4 g/mol |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. Specifically, derivatives of oxadiazoles have been shown to possess activity against various strains of bacteria, including Mycobacterium tuberculosis. In studies, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from µg/mL to µg/mL against resistant strains of Mtb .

Anticancer Properties

The biological evaluation of similar compounds has revealed notable anticancer activities. For instance, derivatives with oxadiazole structures have been reported to inhibit cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells .

A comparative study on various heterocyclic compounds indicated that those with thiophene and oxadiazole moieties showed enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values significantly lower than that of standard chemotherapeutics .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Compounds with oxadiazole groups often inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

- DNA Interaction : The presence of heterocycles allows for intercalation into DNA, disrupting replication and transcription processes .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the efficacy of similar compounds:

- Study on Antitubercular Activity :

- Cytotoxicity Analysis :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.